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molecular formula C12H11NO2 B077429 methyl 2-(1H-pyrrol-1-yl)benzoate CAS No. 10333-67-2

methyl 2-(1H-pyrrol-1-yl)benzoate

Cat. No. B077429
M. Wt: 201.22 g/mol
InChI Key: KUEYSLOCROREKF-UHFFFAOYSA-N
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Patent
US04758559

Procedure details

A mixture of 500 g of methyl anthranilate and 438 g of 2,5-dimethoxytetrahydrofuran in 670 ml of glacial acetic acid is heated at reflux temperature for 11/2 hours. The acetic acid is then evaporated under reduced pressure and the residue is distilled to yield methyl 2-(1H-pyrrol-1-yl)-benzoate, b.p. 109°/0.1 mm Hg.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>C(O)(=O)C>[N:4]1([C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1]([O:10][CH3:11])=[O:9])[CH:14]=[CH:18][CH:17]=[CH:16]1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
438 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
670 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 11/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The acetic acid is then evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)C1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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